molecular formula C12H16N4O2S B2536871 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethane-1-sulfonamide CAS No. 2034323-25-4

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethane-1-sulfonamide

Cat. No. B2536871
M. Wt: 280.35
InChI Key: JTQGBDABDQQQIE-UHFFFAOYSA-N
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Description

Pyridine and pyrazole derivatives are widely studied in the field of medicinal chemistry due to their diverse biological activities . They are often used as building blocks in the synthesis of complex molecules .


Synthesis Analysis

While specific synthesis methods for “N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethane-1-sulfonamide” were not found, similar compounds have been synthesized using various methods. For instance, a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds were synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as docking, molecular dynamics (MD), and 3-Dimensional structure-activity relationship (3D-QSAR) .


Chemical Reactions Analysis

In the reaction of a substrate bearing a -COOMe moiety in the para-position of the phenyl ring, an in situ transesterification was observed in the presence of EtOH and PrOH .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be predicted using various computational methods .

Scientific Research Applications

Antibacterial Applications

Researchers have synthesized new heterocyclic compounds containing a sulfonamido moiety, aimed at exploring their antibacterial properties. In one study, compounds were created through reactions that produced pyran, pyridine, and pyridazine derivatives, among others. These newly synthesized compounds were evaluated for their antibacterial activity, with several demonstrating significant effectiveness (Azab, Youssef, & El-Bordany, 2013).

Heterocyclic Compound Synthesis

Regioselective functionalization techniques have been applied to the pyrazolo[1,5-a]pyridine scaffold, utilizing Mg- and Zn-TMP bases. This approach allowed for the synthesis of various functionalized pyrazolo[1,5-a]pyridines, contributing to the diversity of polysubstituted heterocycles (Balkenhohl, Salgues, Hirai, Karaghiosoff, & Knochel, 2018). Additionally, a novel method for the solvent-free microwave-assisted preparation of N-(2-(pyridin-2-yl)ethyl)sulfonamides was discovered, offering a new pathway to these derivatives and highlighting their potential applications due to multiple sites of Brønsted acidity and basicity (Ghattas, Carlin, Murkli, & Jacobs, 2014).

Medicinal Chemistry and Drug Design

A study on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide explored their potential as ligands for metal coordination, revealing insights into their molecular and supramolecular structures. These findings are crucial for designing drugs with specific targeting capabilities (Jacobs, Chan, & O'Connor, 2013). Moreover, the development of a parallel medicinal chemistry protocol for the synthesis of pyrazole-4-sulfonamides demonstrated the utility of a sulfur-functionalized aminoacrolein derivative in efficiently synthesizing heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, expanding access to these compounds for pharmaceutical applications (Tucker, Chenard, & Young, 2015).

Future Directions

Future research could focus on further exploring the biological activities of these compounds and developing more efficient synthesis methods .

properties

IUPAC Name

N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-2-19(17,18)15-7-8-16-10-12(9-14-16)11-3-5-13-6-4-11/h3-6,9-10,15H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQGBDABDQQQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCN1C=C(C=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethane-1-sulfonamide

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